molecular formula C21H15N3O3S2 B11511207 3-amino-6-nitro-N-phenyl-4-(phenylsulfanyl)-1-benzothiophene-2-carboxamide

3-amino-6-nitro-N-phenyl-4-(phenylsulfanyl)-1-benzothiophene-2-carboxamide

Cat. No.: B11511207
M. Wt: 421.5 g/mol
InChI Key: OUPVCLMTQABPOU-UHFFFAOYSA-N
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Description

3-amino-6-nitro-N-phenyl-4-(phenylsulfanyl)-1-benzothiophene-2-carboxamide is a complex organic compound belonging to the benzothiophene family This compound is characterized by its unique structure, which includes an amino group, a nitro group, a phenyl group, and a phenylsulfanyl group attached to a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-nitro-N-phenyl-4-(phenylsulfanyl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Introduction of the Nitro Group: Nitration of the benzothiophene core is achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Amination: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride or iron powder in the presence of hydrochloric acid.

    Phenylsulfanyl Substitution: The phenylsulfanyl group is introduced via a nucleophilic substitution reaction using a phenylthiol derivative.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction with an appropriate amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-amino-6-nitro-N-phenyl-4-(phenylsulfanyl)-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Tin(II) chloride, iron powder, and other reducing agents.

    Substitution: Phenylthiol derivatives, nucleophiles, and suitable solvents.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

3-amino-6-nitro-N-phenyl-4-(phenylsulfanyl)-1-benzothiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 3-amino-6-nitro-N-phenyl-4-(phenylsulfanyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-amino-6-nitro-N-phenyl-1-benzothiophene-2-carboxamide: Lacks the phenylsulfanyl group, which may affect its biological activity and material properties.

    4-(phenylsulfanyl)-1-benzothiophene-2-carboxamide: Lacks the amino and nitro groups, which may influence its reactivity and applications.

Uniqueness

3-amino-6-nitro-N-phenyl-4-(phenylsulfanyl)-1-benzothiophene-2-carboxamide is unique due to the presence of multiple functional groups that contribute to its diverse reactivity and potential applications. The combination of amino, nitro, phenyl, and phenylsulfanyl groups in a single molecule provides a versatile platform for chemical modifications and functional studies.

Properties

Molecular Formula

C21H15N3O3S2

Molecular Weight

421.5 g/mol

IUPAC Name

3-amino-6-nitro-N-phenyl-4-phenylsulfanyl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C21H15N3O3S2/c22-19-18-16(28-15-9-5-2-6-10-15)11-14(24(26)27)12-17(18)29-20(19)21(25)23-13-7-3-1-4-8-13/h1-12H,22H2,(H,23,25)

InChI Key

OUPVCLMTQABPOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3SC4=CC=CC=C4)[N+](=O)[O-])N

Origin of Product

United States

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